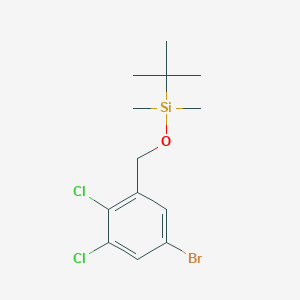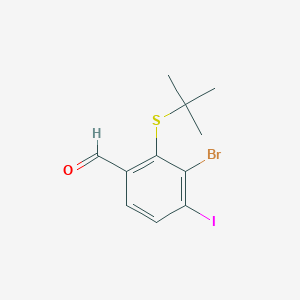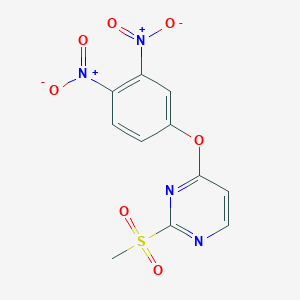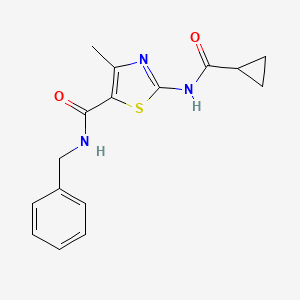![molecular formula C5H4Cl2N2S B8562319 5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR](/img/structure/B8562319.png)
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR is a chemical compound with the molecular formula C5H4Cl2N2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloromethylthio group and a chloropyrimidine ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR typically involves the reaction of 2-chloropyrimidine with chloromethylthiolating agents under controlled conditions. One common method includes the use of thionyl chloride and methanol as reagents, followed by the addition of a chlorinating agent to introduce the chloromethylthio group.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethylthio group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to form thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
Applications De Recherche Scientifique
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an alkylating agent, modifying nucleophilic sites in biological molecules such as DNA and proteins. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects or toxicity, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyrimidine: Lacks the chloromethylthio group, making it less reactive in certain substitution reactions.
5-Chloropyrimidine: Similar structure but without the chloromethylthio group, leading to different chemical properties.
2-Methylthio-5-chloropyrimidine: Contains a methylthio group instead of a chloromethylthio group, resulting in different reactivity and applications.
Uniqueness
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR is unique due to the presence of both chloromethylthio and chloropyrimidine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C5H4Cl2N2S |
|---|---|
Poids moléculaire |
195.07 g/mol |
Nom IUPAC |
5-chloro-2-(chloromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C5H4Cl2N2S/c6-3-10-5-8-1-4(7)2-9-5/h1-2H,3H2 |
Clé InChI |
PGBONSLCITYXTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)SCCl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
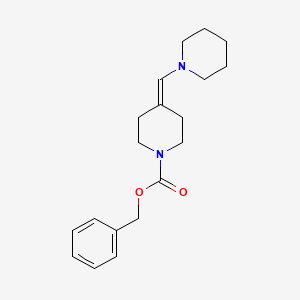
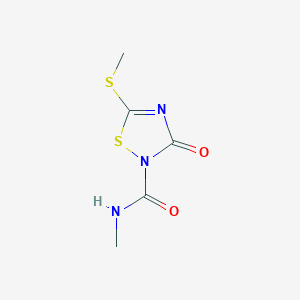
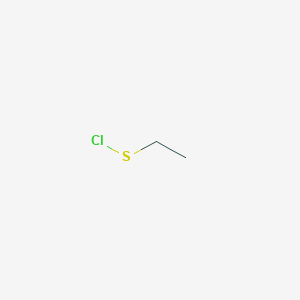
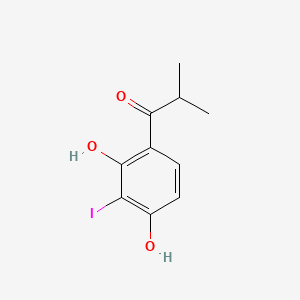
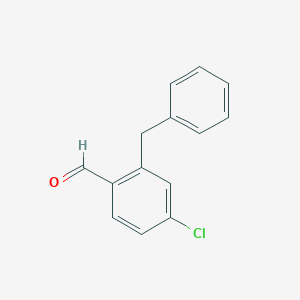
![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)
![3-Phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B8562294.png)
![Benzo[4,5]imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B8562301.png)
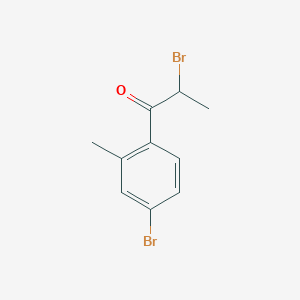
![tert-Butyl ((1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-yl)carbamate](/img/structure/B8562306.png)
